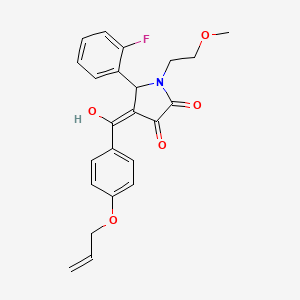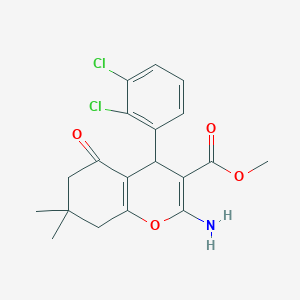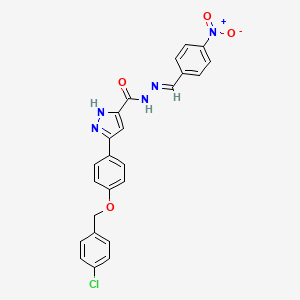
4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H20BrN3O6S and a molecular weight of 546.4 g/mol This compound is notable for its unique structure, which includes a bromine atom, a phenylsulfonyl group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Phenylsulfonyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with an appropriate amine to form the phenylsulfonyl intermediate.
Hydrazone Formation: The phenylsulfonyl intermediate is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate.
Coupling Reaction: The final step involves coupling the carbohydrazonoyl intermediate with 4-methoxybenzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the phenylsulfonyl group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenylsulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoate moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
CAS No. |
765310-57-4 |
|---|---|
Molecular Formula |
C23H20BrN3O6S |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[2-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-4-bromophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20BrN3O6S/c1-32-19-10-7-16(8-11-19)23(29)33-21-12-9-18(24)13-17(21)14-25-27-22(28)15-26-34(30,31)20-5-3-2-4-6-20/h2-14,26H,15H2,1H3,(H,27,28)/b25-14+ |
InChI Key |
VNMDRFDAGUWTNZ-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12031196.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12031211.png)






![N-(3-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12031256.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031260.png)
![(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12031267.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12031269.png)
